REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:4][Si:5]1([CH2:24][CH:25]([CH2:30][CH3:31])[CH2:26][CH2:27][CH2:28][CH3:29])[C:9]2[CH:10]=[C:11]([Si](C)(C)C)[S:12][C:8]=2[C:7]2[S:17][C:18]([Si](C)(C)C)=[CH:19][C:6]1=2)[CH3:2].FC(F)(F)C(O)=O.O>C(Cl)(Cl)Cl>[CH2:30]([CH:25]([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:24][Si:5]1([CH2:4][CH:3]([CH2:1][CH3:2])[CH2:32][CH2:33][CH2:34][CH3:35])[C:9]2[CH:10]=[CH:11][S:12][C:8]=2[C:7]2[S:17][CH:18]=[CH:19][C:6]1=2)[CH3:31]
|
Name
|
4,4-bis(2-ethylhexyl)-2,6-bis(trimethylsilyl)-dithieno[3,2-b:2′,3′-d]silole
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C[Si]1(C2=C(C3=C1C=C(S3)[Si](C)(C)C)SC(=C2)[Si](C)(C)C)CC(CCCC)CC)CCCC
|
Name
|
|
Quantity
|
0.265 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for about 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the lower layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in hexane
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C[Si]1(C2=C(C3=C1C=CS3)SC=C2)CC(CCCC)CC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |